Diethylacetylurea
Description
Diethylacetylurea (N,N-diethylacetylurea) is a hydrolysis product of sodium barbital (barbital sodium), a barbiturate derivative historically used as a sedative-hypnotic . Structurally, it belongs to the urea family, characterized by a carbonyl group flanked by two amine groups, with ethyl and acetyl substituents. This compound has been extensively studied for its nephrotoxic and tumor-promoting properties in rodent models, particularly in male rats, where it induces α2u-globulin nephropathy—a condition linked to renal tubular damage and carcinogenesis .
Properties
CAS No. |
2274-01-3 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
N-carbamoyl-2-ethylbutanamide |
InChI |
InChI=1S/C7H14N2O2/c1-3-5(4-2)6(10)9-7(8)11/h5H,3-4H2,1-2H3,(H3,8,9,10,11) |
InChI Key |
JIOUJVPLJOQUFD-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC(=O)N |
Canonical SMILES |
CCC(CC)C(=O)NC(=O)N |
Other CAS No. |
2274-01-3 |
Synonyms |
diethylacetylurea |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
Dose-Dependent Nephropathy
Tumor Promotion Mechanisms
- Renal Carcinogenesis: this compound promotes renal tumors via sustained tubular cell proliferation and necrosis, as evidenced by proliferating cell nuclear antigen (PCNA) immunohistochemistry .
- Hepatic vs.
Data Tables
Table 1. Comparative Toxicity of this compound and Sodium Barbital in Male Rats
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